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Compound of Interest

Compound Name: 3-Benzyloxy-1-propanol

Cat. No.: B156065 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Benzyloxy-1-propanol and its

key derivatives: 3-Benzyloxypropanal, 3-Benzyloxypropanoic acid, and 3-Benzyloxypropyl

tosylate. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable

resource for the identification, characterization, and quality control of these compounds in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-Benzyloxy-1-
propanol and its derivatives. The data has been compiled from various sources and is

presented to facilitate a clear comparison between the parent molecule and its modified forms.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
Aromatic
Protons

-OCH₂-
(benzyl)

-CH₂- (propyl
chain)

Terminal
Group Protons

3-Benzyloxy-1-

propanol
~7.3 (m, 5H) ~4.5 (s, 2H)

~3.6 (t, 2H), ~1.9

(quint, 2H)

~3.7 (t, 2H, -

CH₂OH), ~2.5 (br

s, 1H, -OH)

3-

Benzyloxypropan

al

~7.3 (m, 5H) ~4.5 (s, 2H)
~3.7 (t, 2H), ~2.8

(t, 2H)

~9.8 (t, 1H, -

CHO)

3-

Benzyloxypropan

oic Acid

~7.3 (m, 5H) ~4.5 (s, 2H)
~3.7 (t, 2H), ~2.6

(t, 2H)

~11.0 (br s, 1H, -

COOH)

3-

Benzyloxypropyl

Tosylate

~7.8 (d, 2H),

~7.3 (m, 5H),

~7.3 (d, 2H)

~4.4 (s, 2H)
~3.5 (t, 2H), ~2.0

(quint, 2H)

~4.1 (t, 2H, -

CH₂OTs), ~2.4

(s, 3H, -CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound
Aromatic
Carbons

-OCH₂-
(benzyl)

-CH₂- (propyl
chain)

Terminal
Group Carbon

3-Benzyloxy-1-

propanol

~138.5, ~128.4,

~127.7, ~127.6
~73.0 ~69.8, ~32.3 ~62.5 (-CH₂OH)

3-

Benzyloxypropan

al

~138.2, ~128.4,

~127.7, ~127.6
~73.1 ~65.9, ~44.0 ~202.5 (-CHO)

3-

Benzyloxypropan

oic Acid

~138.0, ~128.4,

~127.7, ~127.6
~73.2 ~66.5, ~33.8 ~174.0 (-COOH)

3-

Benzyloxypropyl

Tosylate

~144.8, ~138.2,

~133.0, ~129.8,

~128.4, ~127.9,

~127.7, ~127.6

~73.0 ~68.2, ~29.5
~70.1 (-CH₂OTs),

~21.6 (-CH₃)
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Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compoun
d

O-H
Stretch

C-H
Stretch
(aromatic
)

C-H
Stretch
(aliphatic)

C=O
Stretch

C-O
Stretch

S=O
Stretch

3-

Benzyloxy-

1-propanol

~3350

(broad)
~3030

~2940,

~2860
- ~1100 -

3-

Benzyloxyp

ropanal

- ~3030

~2930,

~2860,

~2720

~1725 ~1110 -

3-

Benzyloxyp

ropanoic

Acid

~3000

(very

broad)

~3030
~2940,

~2870
~1710 ~1115 -

3-

Benzyloxyp

ropyl

Tosylate

- ~3030
~2950,

~2870
- ~1100

~1360,

~1175

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound Molecular Ion [M]⁺ Base Peak Key Fragments

3-Benzyloxy-1-

propanol
166 91 107, 77, 79

3-Benzyloxypropanal 164 91 107, 77, 79, 57

3-Benzyloxypropanoic

Acid
180 91 107, 77, 79, 45

3-Benzyloxypropyl

Tosylate
320 91 155, 107, 77, 79
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Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are generalized experimental protocols that are representative of the methods used

for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent) was used.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of

a deuterated solvent (typically CDCl₃). A small amount of tetramethylsilane (TMS) was added

as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence.

Key parameters included a spectral width of 10-15 ppm, a sufficient number of scans to

obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (0-220 ppm) was used, and a significantly larger number of scans (typically

1024 or more) were required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or equivalent) equipped with a universal attenuated total reflectance (uATR)

accessory was used.

Sample Preparation: For liquid samples, a small drop was placed directly onto the ATR

crystal. For solid samples, a small amount of the solid was pressed firmly against the crystal.

Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal was recorded prior to each sample
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measurement and automatically subtracted from the sample spectrum. Typically, 16-32

scans were co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS

system) was used.

Sample Preparation: The sample was dissolved in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Chromatographic Separation: A small volume of the sample solution (typically 1 µL) was

injected into the GC. The components were separated on a capillary column (e.g., HP-5MS)

using a temperature program. A typical program might start at 50°C, hold for 2 minutes, and

then ramp up to 250°C at a rate of 10°C/min.

Mass Spectrometry: As the separated components eluted from the GC column, they were

ionized (typically by electron impact at 70 eV) and the resulting fragments were analyzed by

the mass spectrometer. The mass spectrum was recorded over a mass-to-charge (m/z)

range of 40-500.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of 3-
Benzyloxy-1-propanol and its derivatives.
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Caption: A flowchart illustrating the synthesis, purification, and subsequent spectroscopic

analysis workflow for 3-Benzyloxy-1-propanol and its derivatives.
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This guide provides a foundational set of spectroscopic data and methodologies for 3-
Benzyloxy-1-propanol and its common derivatives. It is intended to aid researchers in the

efficient and accurate characterization of these important chemical entities.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 3-Benzyloxy-
1-propanol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156065#spectroscopic-comparison-of-3-benzyloxy-1-
propanol-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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